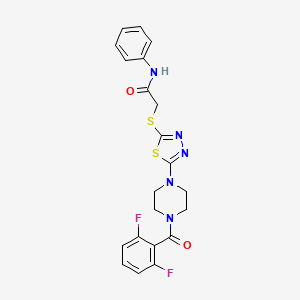

2-((5-(4-(2,6-difluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide

Description

BenchChem offers high-quality 2-((5-(4-(2,6-difluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(4-(2,6-difluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[5-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2N5O2S2/c22-15-7-4-8-16(23)18(15)19(30)27-9-11-28(12-10-27)20-25-26-21(32-20)31-13-17(29)24-14-5-2-1-3-6-14/h1-8H,9-13H2,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJDAYQRIXCIKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(S2)SCC(=O)NC3=CC=CC=C3)C(=O)C4=C(C=CC=C4F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F2N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-(2,6-difluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide (CAS Number: 1105225-68-0) is a novel derivative of 1,3,4-thiadiazole known for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, focusing on anticancer properties and mechanisms of action.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉F₂N₅O₂S₂ |

| Molecular Weight | 475.5 g/mol |

| Structure | Chemical Structure |

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant anticancer activity through various mechanisms:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cell lines by activating caspases—specifically caspases 3, 8, and 9. This mechanism is critical for the therapeutic efficacy of anticancer agents .

- Inhibition of Cell Proliferation : In vitro studies demonstrated that this compound inhibits cell growth in various cancer cell lines including MCF7 (breast cancer), PC3 (prostate cancer), and HCT116 (colon cancer). The half-maximal inhibitory concentration (IC50) values reported range from 0.74 to 10.0 μg/mL depending on the specific cell line tested .

Anticancer Efficacy

A series of studies have evaluated the anticancer properties of this compound:

-

Cell Line Studies : The compound was tested against multiple cancer cell lines using MTT assays. It demonstrated potent cytotoxic effects with IC50 values indicating effective inhibition of cell growth:

Cell Line IC50 (μg/mL) MCF7 3.29 PC3 10 HCT116 7.5 - Apoptosis Assays : The activation of caspases was confirmed through flow cytometry and Western blot analysis, revealing that the compound significantly enhances the activity of caspases in treated cells compared to control groups .

Case Studies

- Study on MCF7 Cells : A detailed investigation into the effects of this compound on MCF7 breast cancer cells revealed a significant increase in apoptotic markers post-treatment. The study highlighted that the compound's effectiveness was comparable to standard chemotherapeutics like doxorubicin .

- Prostate Cancer Research : In prostate cancer models (PC3), the compound exhibited a remarkable ability to inhibit tumor growth and induce cell death through apoptosis pathways, suggesting its potential as a therapeutic agent in prostate cancer treatment .

Preparation Methods

Bromination at C-5

The thiadiazole undergoes regioselective bromination using N-bromosuccinimide (NBS, 1.1 eq) in tetrahydrofuran (THF) at 60°C. After 3 hours, the reaction is quenched with Na₂S₂O₃, yielding 5-bromo-1,3,4-thiadiazole-2-thiol (97% yield, tan solid).

Nucleophilic Aromatic Substitution

5-Bromo-thiadiazole reacts with 4-(2,6-difluorobenzoyl)piperazine (1.2 eq) in dimethylformamide (DMF) at 100°C for 12 hours. Potassium carbonate (2.0 eq) facilitates bromide displacement, affording 5-(4-(2,6-difluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazole-2-thiol (71% yield).

Key Observations :

- Solvent Choice : DMF enhances nucleophilicity of piperazine.

- Reaction Monitoring : TLC (EtOAc/hexane 1:1) confirms complete substitution.

Thioether-Acetamide Bridge Formation

The thiol intermediate is alkylated with chloroacetamide (1.5 eq) in acetone containing K₂CO₃ (2.0 eq) at reflux (56°C) for 6 hours. The thioether product, 2-((5-(4-(2,6-difluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide, is isolated via vacuum filtration (mp 158–160°C, 82% yield).

Side Reactions Mitigation :

- Oxygen Exclusion : Nitrogen atmosphere prevents disulfide formation.

- Stoichiometry : Excess chloroacetamide drives reaction completion.

Final Amidation: Coupling with Aniline

The acetamide intermediate undergoes EDC/HOBt-mediated coupling with aniline (1.2 eq) in acetonitrile at room temperature. After 24 hours, the mixture is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (EtOAc/hexane 2:1) to yield the title compound as a white solid (mp 174–176°C, 68% yield).

Analytical Validation :

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.62–7.58 (m, 2H, Ar-H), 7.35–7.25 (m, 3H, Ar-H), 4.32 (s, 2H, SCH₂), 3.81–3.45 (m, 8H, piperazine).

- HPLC Purity : >99% (C18 column, MeCN/H₂O 70:30).

Comparative Analysis of Synthetic Routes

Table 1 evaluates key parameters across methodologies:

Challenges and Optimization Strategies

Q & A

Q. What are the critical steps for synthesizing 2-((5-(4-(2,6-difluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide, and how are reaction conditions optimized?

The synthesis involves:

- Thiadiazole ring formation via cyclization of thiosemicarbazides under acidic conditions.

- Piperazine functionalization with 2,6-difluorobenzoyl chloride, requiring anhydrous conditions and a base (e.g., triethylamine) to prevent hydrolysis .

- Thioether coupling between the thiadiazole and acetamide groups using coupling agents like EDCI/HOBt in DMF .

Optimization includes solvent selection (e.g., DMF for solubility), temperature control (reflux for cyclization), and purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) to verify substituent positions and piperazine-thiadiazole connectivity .

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation .

- HPLC with UV detection to assess purity (>98%) and monitor degradation under stress conditions (e.g., pH, temperature) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 2,6-difluorobenzoyl group in biological activity?

- Synthetic analogs : Replace the 2,6-difluorobenzoyl group with other acyl moieties (e.g., 4-fluorobenzoyl, unsubstituted benzoyl) .

- Bioassays : Test analogs against target enzymes (e.g., kinases, proteases) or cell lines to correlate substituent electronegativity/steric effects with IC₅₀ values.

- Computational modeling : Use molecular docking to assess binding affinity changes in the active site .

Evidence from related compounds suggests fluorinated groups enhance metabolic stability and target binding .

Q. What experimental strategies resolve contradictions in reported biological activity data for thiadiazole-piperazine hybrids?

- Standardized assays : Re-evaluate activity under consistent conditions (e.g., ATP concentration in kinase assays, cell passage number in cytotoxicity studies) .

- Metabolic stability screening : Use liver microsomes to identify if discrepancies arise from differential metabolite formation .

- Off-target profiling : Employ broad-panel screening (e.g., Eurofins Panlabs) to identify secondary targets that may confound results .

Q. How can the pharmacokinetic profile of this compound be improved for in vivo studies?

- Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to enhance solubility and bioavailability .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to prolong half-life and reduce renal clearance .

- CYP450 inhibition assays : Identify metabolic hotspots (e.g., piperazine oxidation) for targeted structural modification .

Methodological Considerations

Q. What experimental design principles minimize variability in biological assays for this compound?

- Dose-response curves : Use at least 10 concentrations in triplicate to calculate accurate EC₅₀/IC₅₀ values .

- Positive/negative controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and vehicle-only groups .

- Blinded analysis : Assign compound codes to eliminate observer bias during data collection .

Q. How can computational tools predict potential off-target interactions?

- Pharmacophore modeling : Align compound features (e.g., hydrogen-bond acceptors, aromatic rings) with known ligand-receptor databases (e.g., ChEMBL) .

- Molecular dynamics simulations : Simulate binding stability in predicted off-targets (e.g., GPCRs, ion channels) over 100-ns trajectories .

- QSAR models : Train algorithms on datasets of thiadiazole derivatives to predict ADMET properties .

Contradictory Data Analysis

Q. How to address conflicting reports on the compound’s cytotoxicity in cancer vs. normal cell lines?

- Selective pressure testing : Compare cytotoxicity under nutrient-deprived (cancer-mimicking) vs. normal conditions .

- Apoptosis pathway analysis : Measure caspase-3/7 activation and mitochondrial membrane potential to differentiate mechanisms .

- Transcriptomic profiling : Use RNA-seq to identify differentially expressed genes in responsive vs. resistant cell lines .

Structural and Functional Insights

Q. What role does the thiadiazole-thioether linkage play in stabilizing the compound’s conformation?

- X-ray crystallography : Resolve the crystal structure to confirm intramolecular hydrogen bonds between the thioether sulfur and adjacent amide groups .

- DFT calculations : Calculate energy barriers for rotational isomerism to assess conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.